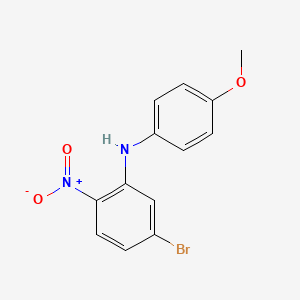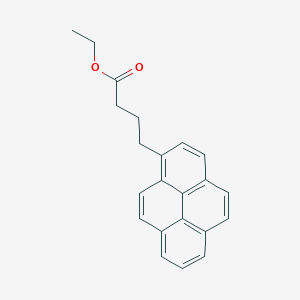
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one is a chemical compound with the molecular formula C10H8O5. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of three hydroxyl groups at positions 5, 7, and 8, and a methyl group at position 2 on the benzopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic precursors with methyl ketones under acidic or basic conditions. One common method involves the use of phenol, ethyl acetoacetate, and freshly distilled nitrobenzene, which are heated together with anhydrous aluminum chloride as a catalyst . The reaction is carried out at elevated temperatures, usually around 100°C, to facilitate the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and distillation techniques are employed to isolate and purify the compound from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to introduce various substituents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and ability to reduce oxidative DNA damage.
Medicine: Investigated for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one involves its interaction with cellular targets and pathways. It has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and promoting programmed cell death . The compound’s hydroxyl groups play a crucial role in its antioxidant activity, scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4H-1-benzopyran-4-one: Lacks the hydroxyl groups present in 5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one.
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Contains methoxy groups instead of hydroxyl groups.
7-Methyl-2H-1-benzopyran-2-one: Has a different substitution pattern on the benzopyran ring.
Uniqueness
The presence of three hydroxyl groups at specific positions on the benzopyran ring makes this compound unique. These hydroxyl groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzopyran derivatives.
Propiedades
Número CAS |
56100-43-7 |
|---|---|
Fórmula molecular |
C10H8O5 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
5,7,8-trihydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H8O5/c1-4-2-5(11)8-6(12)3-7(13)9(14)10(8)15-4/h2-3,12-14H,1H3 |
Clave InChI |
MBNBHJBTPBFJAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)
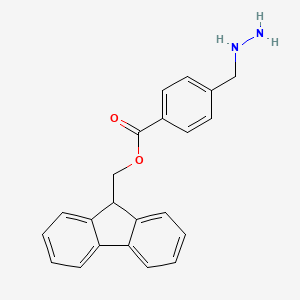

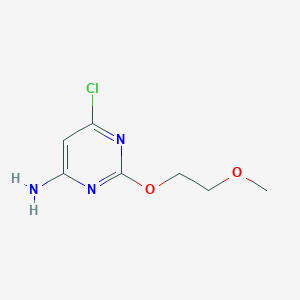
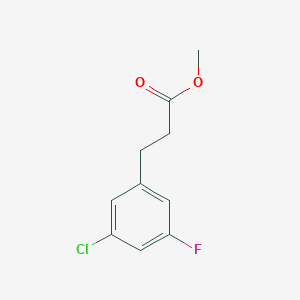
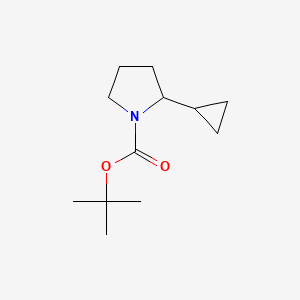
![3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B13964337.png)
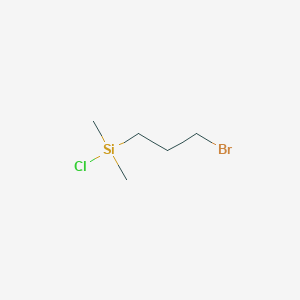
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)
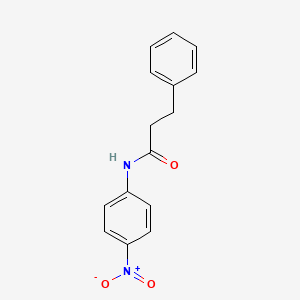
![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)
